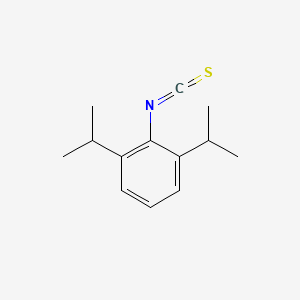

2,6-Diisopropylphenyl isothiocyanate

概要

説明

2,6-Diisopropylphenyl isothiocyanate is an organic compound with the molecular formula C13H17NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,6-diisopropylphenyl ring. This compound is known for its applications in various fields, including synthetic chemistry and biological research .

準備方法

Synthetic Routes and Reaction Conditions

2,6-Diisopropylphenyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or carbon disulfide in the presence of a base.

From Phenyl Isothiocyanate: Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under nitrogen protection and mild conditions.

From Phenyl Chlorothionoformate: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

Industrial production of this compound typically involves the use of phenyl isothiocyanate and corresponding amines in a solvent such as dimethylbenzene. The reaction is carried out under nitrogen protection to ensure safety and high yield .

化学反応の分析

Hydrophosphination Reactions

2,6-Diisopropylphenyl isothiocyanate participates in zinc-catalyzed hydrophosphination with diphenylphosphine (Ph₂PH) to form thiourea derivatives. Steric hindrance from the 2,6-diisopropyl groups significantly impacts reaction efficiency .

Key Data:

| Substrate | Catalyst | Temperature | Time | Yield | Product Ratio (Single:Double Insertion) |

|---|---|---|---|---|---|

| 2,6-Diisopropylphenyl | ZnEt₂ | 60°C | 24 h | 69% | 27:73 |

-

Mechanism:

Steric bulk reduces reactivity, as evidenced by lower yields compared to less hindered substrates like cyclohexyl isothiocyanate (98% yield under similar conditions) .

Nucleophilic Additions

The isothiocyanate group reacts with amines to form substituted thioureas, a cornerstone of its synthetic utility.

Example Reaction with 1,4-Diaminobutane:

this compound reacts with 1,4-diaminobutane in toluene to yield 1,1'-(butane-1,4-diyl)bis(3-(2,6-diisopropylphenyl)thiourea) :

Conditions:

-

Reagents: this compound, 1,4-diaminobutane (1:2 molar ratio)

-

Solvent: Toluene

-

Time: 16 hours at room temperature

Mechanism:

-

Stepwise nucleophilic attack by the amine on the electrophilic carbon of -N=C=S, leading to thiourea linkage formation.

Cycloaddition Reactions

Though not explicitly documented in the provided sources, isothiocyanates typically undergo [4+1] cycloadditions with dienes or other π-systems. The steric bulk of 2,6-diisopropyl groups likely moderates reactivity, favoring reactions with less sterically demanding partners.

Expected Reactivity:

| Reaction Type | Typical Partners | Product Class |

|---|---|---|

| [4+1] Cycloaddition | Conjugated dienes | Thiazoline derivatives |

| [2+2] Cycloaddition | Electron-rich alkenes | Thietane derivatives |

Thermal Stability and Decomposition

Thermal treatment of 2,6-diisopropylphenyl thiourea derivatives at 160°C in solvent induces decomposition, releasing ammonia and regenerating the isothiocyanate .

Conditions:

-

Temperature: 160°C

-

Solvent: Not specified (commonly toluene or xylene)

Comparative Reactivity

The steric profile of this compound differentiates it from smaller analogs:

| Substrate | Hydrophosphination Yield | Thiourea Formation Yield |

|---|---|---|

| 2,6-Diisopropylphenyl | 69% | 85% |

| Phenyl isothiocyanate | 95% | >90% |

| Cyclohexyl isothiocyanate | 98% | 88% |

Reduced yields in hydrophosphination highlight the impact of steric hindrance, whereas nucleophilic additions remain efficient due to the electronic activation of the -N=C=S group.

科学的研究の応用

2,6-Diisopropylphenyl isothiocyanate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2,6-Diisopropylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophiles to form stable thiourea derivatives. This reactivity is the basis for its applications in bioconjugate chemistry and drug development .

類似化合物との比較

Similar Compounds

Phenyl Isothiocyanate: Similar in structure but lacks the diisopropyl groups, making it less sterically hindered.

2,6-Diisopropylphenyl Isocyanate: Contains an isocyanate group (-N=C=O) instead of an isothiocyanate group, leading to different reactivity and applications.

Uniqueness

2,6-Diisopropylphenyl isothiocyanate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in applications where selective reactivity is required .

生物活性

2,6-Diisopropylphenyl isothiocyanate (DPI) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its antiviral, antimicrobial, antidiabetic, anticancer, and anti-HIV effects, based on recent research findings.

DPI can be synthesized through the reaction of 2,6-diisopropylaniline with phenyl isothiocyanate. The synthesis typically involves refluxing the reactants in a suitable solvent such as trichloromethane. The resulting compound has been characterized using various techniques to confirm its structure and purity .

Antiviral Activity

Research indicates that DPI exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, suggesting that it may inhibit viral replication mechanisms. For instance, DPI has shown promising results against HIV by interfering with the virus's ability to enter host cells .

Antimicrobial Effects

DPI has been tested for its antimicrobial activity against a range of pathogens. It demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis and death .

Antidiabetic Properties

In animal models, DPI has shown potential as an antidiabetic agent. It appears to improve insulin sensitivity and reduce blood glucose levels. Studies indicate that DPI may modulate key metabolic pathways involved in glucose metabolism, making it a candidate for further investigation in diabetes management .

Anticancer Activity

DPI has been evaluated for its anticancer properties in various cancer cell lines. It exhibited cytotoxic effects, particularly in breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function .

Toxicity Considerations

While DPI exhibits numerous beneficial biological activities, it is essential to consider its toxicity profile. Studies have reported that high concentrations of DPI can lead to cytotoxic effects on non-target cells. Therefore, understanding the dose-response relationship is crucial for therapeutic applications .

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by Maruyama et al. evaluated the antiviral efficacy of DPI against HIV-1. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting DPI's potential as part of an antiviral therapeutic regimen .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, DPI was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to traditional antibiotics, suggesting it could serve as an alternative treatment option for bacterial infections .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiviral | Significant reduction in viral load | Inhibition of viral entry |

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Antidiabetic | Improved insulin sensitivity | Modulation of glucose metabolism |

| Anticancer | Induces apoptosis | Activation of caspases |

| Toxicity | Cytotoxic at high doses | Dose-dependent effects on non-target cells |

特性

IUPAC Name |

2-isothiocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGOUCYIYIFQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179991 | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-70-8 | |

| Record name | 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropyl-2-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。